molecular formula C14H10O5 B2467731 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one CAS No. 6563-47-9

1,3-dihydroxy-5-methoxy-9H-xanthen-9-one

Cat. No.: B2467731
CAS No.: 6563-47-9
M. Wt: 258.229
InChI Key: CCLPDGXDCPXOCN-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound has the molecular formula C14H10O5 and a molecular weight of 258.23 g/mol . It is characterized by the presence of hydroxy and methoxy groups attached to the xanthone core structure.

Scientific Research Applications

1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one has a wide range of applications in scientific research:

Chemical Reactions Analysis

1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:

Properties

IUPAC Name

1,3-dihydroxy-5-methoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-10-4-2-3-8-13(17)12-9(16)5-7(15)6-11(12)19-14(8)10/h2-6,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLPDGXDCPXOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=CC(=CC(=C3C2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3-dimethoxybenzoic acid (0.91 g, 5 mmol), phloroglucinol (0.95 g, 7.5 mmol), ZnCl□ (4.69 g, 30 mmol) and POCl□ (20 mL) were charged to a dry round-bottom flask, followed by stirring at 80° C. for 4 hours. After the reaction was completed, the reaction mixture was cooled to room temperature and was very slowly added to 500 mL of ice water. When the reaction liquid was poured in ice water, ice was added portionwise to prevent overheating. The resulting precipitate was allowed to stand at 4° C. overnight, combined, washed with water and ether, and then dried under reduced pressure to give the title compound (1.22 g, 94.8%) as a reddish brown solid.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
94.8%

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